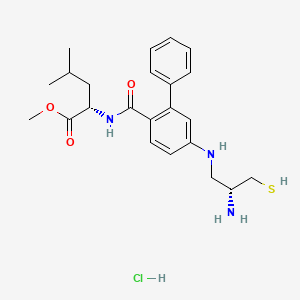
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is an anthraquinone derivative isolated from the seeds of Cassia obtusifolia . It is a naturally occurring compound known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone typically involves the extraction from natural sources such as the seeds of Cassia obtusifolia . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic organic chemistry may provide alternative routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their chemical properties.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities, making it a subject of interest in biological research.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and diabetes due to its bioactive properties.
Industry: It is used in the development of natural dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Enzyme Inhibition: It inhibits specific enzymes involved in inflammatory and metabolic pathways.
Cell Signaling Modulation: The compound modulates cell signaling pathways, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Emodin: Another anthraquinone derivative with similar biological activities.
Chrysophanol: Known for its anti-inflammatory and anticancer properties.
Aloe-emodin: Exhibits laxative and anticancer effects.
Uniqueness: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H12O7 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
1,2,3,7-tetrahydroxy-8-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-3-6-10(16(23-2)11(5)18)14(21)9-7(12(6)19)4-8(17)13(20)15(9)22/h3-4,17-18,20,22H,1-2H3 |
InChI Key |
JXCZCRQTBVMFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
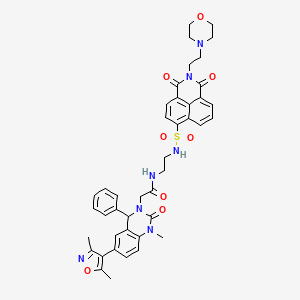
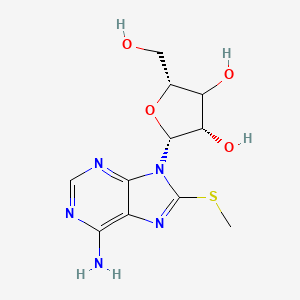
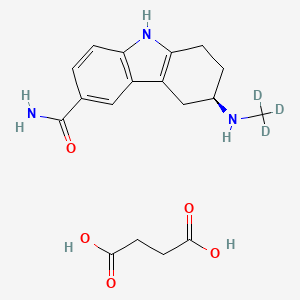

![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)
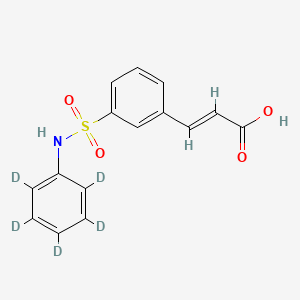
![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)

